molecular formula C13H15FN2O B8107796 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one

5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B8107796
M. Wt: 234.27 g/mol
InChI Key: QVBYLCAPEDLNKN-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one is a complex organic compound belonging to the spiro-indoline class. This compound features a unique molecular structure that includes a fluorine atom, a methyl group, and a spiro-linked indoline and piperidine ring system. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one typically involves multiple steps, starting with the construction of the indoline core. One common approach is the cyclization of an appropriately substituted amino acid derivative, followed by the introduction of the fluorine atom and the formation of the spiro-linked piperidine ring. Reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired selectivity and yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential as a ligand for various receptors and enzymes. Its interaction with biological targets can be studied to understand its effects on cellular processes and signaling pathways.

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's fluorine atom and spiro-linked structure contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

  • Spiro[indoline-3,4'-piperidin]-2-one: The parent compound without the fluorine and methyl groups.

  • 5-Fluoro-1-methylindoline: A related compound lacking the spiro-linked piperidine ring.

  • 1-Methylspiro[indoline-3,4'-piperidin]-2-one: A compound with a similar structure but without the fluorine atom.

Uniqueness: 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one stands out due to the presence of both the fluorine atom and the spiro-linked piperidine ring, which significantly alters its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-fluoro-1-methylspiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-16-11-3-2-9(14)8-10(11)13(12(16)17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYLCAPEDLNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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